![molecular formula C8H8N2 B1592000 6-Methyl-1H-pyrrolo[3,2-B]pyridine CAS No. 1175015-76-5](/img/structure/B1592000.png)
6-Methyl-1H-pyrrolo[3,2-B]pyridine
Overview
Description
6-Methyl-1H-pyrrolo[3,2-B]pyridine is a heterocyclic aromatic organic compound belonging to the pyrrolopyridine family This compound features a fused pyrrole and pyridine ring system, with a methyl group attached to the pyrrole ring
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 6-methyl-1h-pyrrolo[3,2-b]pyridine, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may interact with multiple targets in the body .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that similar compounds have high total clearance . This suggests that this compound may also have high clearance, which could impact its bioavailability .
Result of Action
It is known that similar compounds can inhibit cell proliferation and induce apoptosis . This suggests that this compound may have similar effects .
Action Environment
It is known that similar compounds should be stored in a dry, cool, well-ventilated area . This suggests that the stability of this compound may be affected by environmental conditions such as temperature and humidity .
Biochemical Analysis
Biochemical Properties
6-Methyl-1H-pyrrolo[3,2-B]pyridine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are essential as they influence various cellular processes, including cell proliferation and differentiation. The nature of these interactions involves binding to the active sites of these receptors, thereby modulating their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it influences cell signaling pathways, such as the FGFR signaling pathway, which is involved in regulating organ development, cell proliferation, and migration . This compound also impacts gene expression and cellular metabolism by modulating the activity of key signaling molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of FGFRs . This binding inhibits the activity of these receptors, leading to downstream effects on cell signaling pathways and gene expression. Additionally, it may inhibit or activate specific enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects may vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, it may exhibit toxic or adverse effects, including potential damage to healthy tissues. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioavailability and efficacy. Understanding these pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, making it essential to study these processes for better therapeutic outcomes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are crucial for understanding how the compound exerts its effects at the molecular level and for developing targeted therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-pyrrolo[3,2-B]pyridine typically involves the following steps:
Formation of the Pyrrole Ring: The synthesis begins with the formation of a pyrrole ring through a cyclization reaction. This can be achieved using methods such as the Paal-Knorr synthesis, where a 1,4-diketone reacts with ammonia or an amine to form the pyrrole ring.
Introduction of the Methyl Group: The methyl group is introduced through a methylation reaction. This can be done using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Pyridine Ring: The pyridine ring is formed through a subsequent cyclization reaction, often involving the use of a suitable catalyst and reaction conditions to promote the formation of the fused ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-pyrrolo[3,2-B]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as N-oxide or sulfoxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution can be achieved using reagents like bromine or iodine, while nucleophilic substitution may involve the use of amines or alkyl halides.
Major Products Formed:
Oxidation Products: N-oxide derivatives, sulfoxides.
Reduction Products: Reduced pyrrolopyridine derivatives.
Substitution Products: Brominated or iodinated derivatives, alkylated products.
Scientific Research Applications
6-Methyl-1H-pyrrolo[3,2-B]pyridine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine
6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
2-methyl-1H-pyrrolo[2,3-b]pyridine
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-8-7(10-5-6)2-3-9-8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRWFPPCICJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612146 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175015-76-5 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

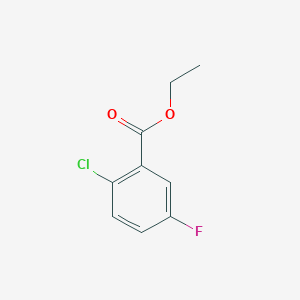
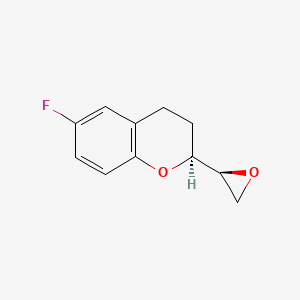
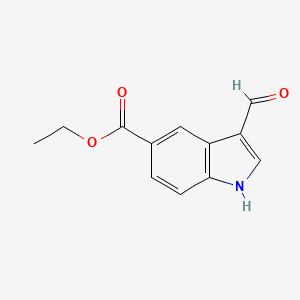
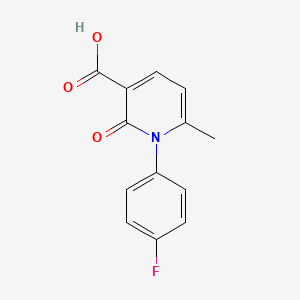
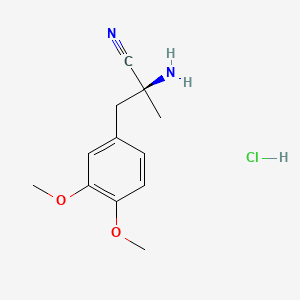
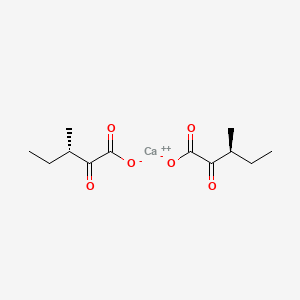
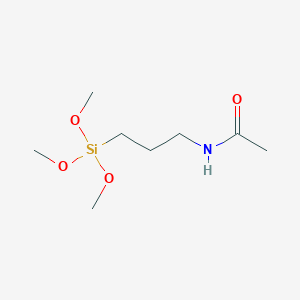

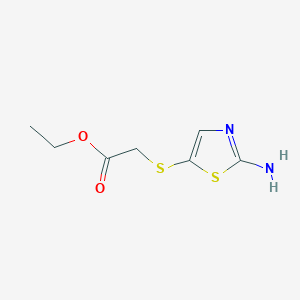

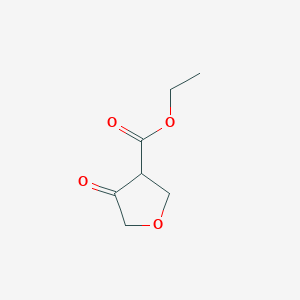
![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol](/img/structure/B1591940.png)
